molecular formula C19H19NO5 B567215 (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(hydroxymethyl)propanoic acid CAS No. 1217699-77-8

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(hydroxymethyl)propanoic acid

Cat. No.: B567215
CAS No.: 1217699-77-8
M. Wt: 341.363
InChI Key: FMHKZVWJLHODIG-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(hydroxymethyl)propanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C19H19NO5 and its molecular weight is 341.363. The purity is usually 95%.
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Mechanism of Action

Target of Action

Fmoc-®-3-amino-2-(hydroxymethyl)propanoic acid, also known as ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(hydroxymethyl)propanoic acid or (2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-hydroxypropanoic acid, is primarily used as a building block in peptide synthesis . Its primary targets are the amino groups of other amino acids or peptides, which it binds to form larger peptide chains .

Mode of Action

The compound acts by protecting the amino groups during peptide synthesis. The Fmoc group serves as a temporary protective group for the amino group, preventing it from reacting prematurely during the synthesis process . The Fmoc group can be removed under basic conditions, allowing the now unprotected amino group to react with other compounds .

Biochemical Pathways

The compound plays a crucial role in the biochemical pathway of peptide synthesis. It enables the formation of peptide bonds without unwanted side reactions, contributing to the accurate assembly of peptide sequences . The removal of the Fmoc group is a key step in this pathway, triggering the next stage of peptide bond formation .

Pharmacokinetics

Its bioavailability would depend on the specific context of its use, such as the conditions of the peptide synthesis process .

Result of Action

The result of the compound’s action is the successful synthesis of peptides with precise sequences . By protecting amino groups and preventing unwanted reactions, it allows for the stepwise assembly of amino acids into peptides .

Action Environment

The action of Fmoc-®-3-amino-2-(hydroxymethyl)propanoic acid is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reactants can affect its efficacy and stability . For example, the removal of the Fmoc group requires basic conditions .

Properties

IUPAC Name

(2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c21-10-12(18(22)23)9-20-19(24)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17,21H,9-11H2,(H,20,24)(H,22,23)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMHKZVWJLHODIG-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@H](CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.